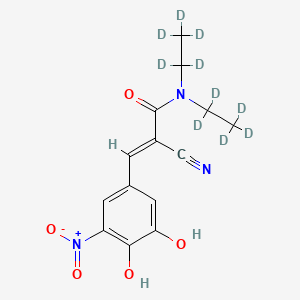Entacapone-d10
CAS No.:
Cat. No.: VC14498109
Molecular Formula: C14H15N3O5
Molecular Weight: 315.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15N3O5 |
|---|---|
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |
| Standard InChI Key | JRURYQJSLYLRLN-YFIMXNTNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |
| Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isotopic Labeling
Entacapone-d10 is characterized by the substitution of ten hydrogen atoms with deuterium () at specific positions on the ethyl groups of the N,N-diethylamine moiety (Figure 1) . This isotopic modification preserves the compound’s pharmacodynamic profile while altering its mass-to-charge ratio (), a property exploited in mass spectrometric detection. The IUPAC name, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide, reflects this deuteration pattern .
Structural Highlights:
-
Core scaffold: A nitro-substituted catechol ring linked to a cyanoacrylamide group.
-
Deuterium positions: Both ethyl chains () are fully deuterated, resulting in groups.
-
Geometric isomerism: Unlike the therapeutic (E)-Entacapone, Entacapone-d10 is synthesized as a single isomer to ensure analytical specificity .
Table 1: Comparative Physical Properties of Entacapone and Entacapone-d10
| Property | Entacapone | Entacapone-d10 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 305.29 | 315.35 |
| Melting Point (°C) | 162–163 | Not reported |
| LogP | 1.8 | 1.8 (estimated) |
| Solubility | Polar organic solvents | Similar to parent |
Synthesis and Purification
Synthetic Routes
The preparation of Entacapone-d10 follows a modified Knoevenagel condensation strategy, analogous to the parent compound’s synthesis . Key steps include:
-
Deuterated precursor synthesis: N,N-diethyl-d10-aminocyanoacetamide is prepared by reacting deuterated ethylamine with cyanoacetic acid under acidic conditions.
-
Condensation: Reacting 3,4-dihydroxy-5-nitrobenzaldehyde with the deuterated precursor in the presence of piperidine acetate and acetic acid yields crude (Z)-Entacapone-d10 .
-
Isomer purification: Chromatographic separation or recrystallization from toluene/methanol mixtures isolates the desired (E)-isomer, avoiding the formation of geometric impurities .
Critical Process Parameters
-
Catalyst selection: Mild acids (e.g., acetic acid) minimize side reactions compared to traditional bases like piperidine .
-
Solvent system: Hydrocarbon-protic mixtures (toluene/methanol) enhance crystallinity and purity (>95% by HPLC) .
-
Isotopic purity: Mass spectrometry ensures <5% protiated contamination, crucial for accurate quantification .
Analytical Applications
Role in Quantitative Bioanalysis
Entacapone-d10’s primary application lies in LC-MS/MS-based assays for therapeutic drug monitoring:
-
Internal standard: Compensates for matrix effects and instrument variability during Entacapone quantification in plasma .
-
Calibration range: Validated for 10–5000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL .
-
Cross-validation: Demonstrates linear correlation () with unlabeled Entacapone across physiological pH ranges .
Stability-Indicating Methods
Forced degradation studies using Entacapone-d10 reveal:
-
Photostability: Decomposes <2% under UV light (300–400 nm, 24 h).
-
Thermal stability: Stable at 25°C for 6 months when stored desiccated .
-
Hydrolytic resistance: <5% degradation in simulated gastric fluid (pH 1.2, 37°C, 2 h) .
Pharmacological Relevance
Drug-Drug Interaction Studies
Co-administration with levodopa/carbidopa in deuterated formulations reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume